molecular formula C8H11N3O B8632181 Azetidin-1-yl-(1-methyl-1H-pyrazol-4-yl)-methanone

Azetidin-1-yl-(1-methyl-1H-pyrazol-4-yl)-methanone

Cat. No. B8632181
M. Wt: 165.19 g/mol
InChI Key: LNQNBPRWJJTKFT-UHFFFAOYSA-N
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Patent
US08410117B2

Procedure details

Methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.93 mmol; CAS Nr. 5952-92-1) was combined with DMF (10.0 ml) to give a colorless solution. Et3N (2.41 g, 3.32 ml, 23.8 mmol) and 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (TBTU, 2.8 g, 8.72 mmol) were added and the reaction mixture was stirred at RT for 1 h. Azetidine (475 mg, 8.33 mmol) was added and the stirring was continued overnight. DMF was partially removed under high vacuum, H2O and 10% NaHCO3 aq. solution were added to the residue, and the compound was extracted with EtOAc. After drying over Na2SO4, filtration and concentration under vacuum, the crude product was purified by flash chromatography (50 g SiO2—NH2 cartridge; eluent: CH2Cl2/MeOH 95:05). More product was isolated from the aqueous phase by full evaporation and a second chromatography. White solid (971 mg, 74%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
475 mg
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
971 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.CC[N:12]([CH2:15][CH3:16])[CH2:13]C.N1CCC1>CN(C=O)C>[N:12]1([C:7]([C:5]2[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=2)=[O:9])[CH2:13][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=CC(=C1)C(=O)O
Step Two
Name
Quantity
3.32 mL
Type
reactant
Smiles
CCN(CC)CC
Name
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Quantity
2.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
475 mg
Type
reactant
Smiles
N1CCC1
Step Four
Name
solid
Quantity
971 mg
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
WAIT
Type
WAIT
Details
the stirring was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
DMF was partially removed under high vacuum, H2O and 10% NaHCO3 aq. solution
ADDITION
Type
ADDITION
Details
were added to the residue
EXTRACTION
Type
EXTRACTION
Details
the compound was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4, filtration and concentration under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (50 g SiO2—NH2 cartridge; eluent: CH2Cl2/MeOH 95:05)
CUSTOM
Type
CUSTOM
Details
More product was isolated from the aqueous phase by full evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1(CCC1)C(=O)C=1C=NN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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